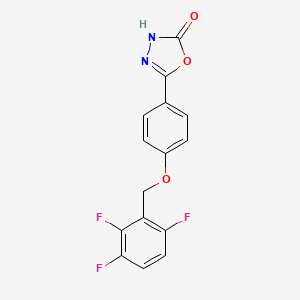
5-(4-((2,3,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a trifluoromethoxyphenyl group and an oxadiazolone ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the reaction of 2,3,6-trifluorophenol with appropriate reagents to introduce the methoxy group, followed by the formation of the oxadiazolone ring. Common reagents used in these reactions include triethylamine and dichloromethane . The reaction conditions often involve room temperature and specific retention times to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and oxadiazolone ring play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluorophenol: Shares the trifluorophenyl group but lacks the oxadiazolone ring.
2,3,5,6-Tetrafluorothiophenol: Contains a similar trifluorophenyl group but with a thiol functional group instead of the methoxy group.
4-(Trifluoromethyl)benzaldehyde: Features a trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one lies in its combination of the trifluoromethoxyphenyl group and the oxadiazolone ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C15H9F3N2O3 |
|---|---|
Molecular Weight |
322.24 g/mol |
IUPAC Name |
5-[4-[(2,3,6-trifluorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C15H9F3N2O3/c16-11-5-6-12(17)13(18)10(11)7-22-9-3-1-8(2-4-9)14-19-20-15(21)23-14/h1-6H,7H2,(H,20,21) |
InChI Key |
WCWQWHJNVRMDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)OCC3=C(C=CC(=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















